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molecular formula C8H6BrFO B1343234 4-Bromo-2-fluoroacetophenone CAS No. 625446-22-2

4-Bromo-2-fluoroacetophenone

Cat. No. B1343234
M. Wt: 217.03 g/mol
InChI Key: ASKFCSCYGAFWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822447B2

Procedure details

Into a 500-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of Mg (6 g, 250.00 mmol, 2.60 equiv) in diethyl ether (50 mL). To the resulting mixture was then added a solution of CH3I (118.4 g, 833.80 mmol, 7.80 equiv) in diethyl ether (75 mL) dropwise with stirring at room temperature. The resulting solution was allowed to react for 1 hr at room temperature. The above methylmagnesium iodide solution (2M) was then added to a solution of 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (25 g, 95.42 mmol, 1.00 equiv) in tetrahydrofuran (150 mL) dropwise with stirring at −20° C. The resulting solution was stirred for an additional 2 h at room temperature. The resulting mixture was cooled to 0° C. with a water/ice bath. The reaction was then quenched by the addition of NH4Cl/H2O (300 mL). The resulting solution was extracted with ethyl acetate (2×200 ml) and the organic layers combined. The resulting mixture was washed with water (1×200 mL) and brine (1×200 mL). The resulting mixture was dried over NaSO4 and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate:PE (1:20) to yield 1-(4-bromo-2-fluorophenyl)ethanone as colorless oil.
[Compound]
Name
Mg
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
118.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]I.C[Mg]I.[Br:6][C:7]1[CH:18]=[CH:17][C:10]([C:11](N(OC)C)=[O:12])=[C:9]([F:19])[CH:8]=1>C(OCC)C.O1CCCC1>[Br:6][C:7]1[CH:18]=[CH:17][C:10]([C:11](=[O:12])[CH3:1])=[C:9]([F:19])[CH:8]=1

Inputs

Step One
Name
Mg
Quantity
6 g
Type
reactant
Smiles
Step Two
Name
Quantity
118.4 g
Type
reactant
Smiles
CI
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N(C)OC)C=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
to react for 1 hr at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring at −20° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for an additional 2 h at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0° C. with a water/ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of NH4Cl/H2O (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
The resulting mixture was washed with water (1×200 mL) and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting mixture was dried over NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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